molecular formula C21H22Cl2N2 B3057579 1H-Indole, 3-[[4-(2,6-dichlorophenyl)-1-piperidinyl]methyl]-2-methyl- CAS No. 827014-96-0

1H-Indole, 3-[[4-(2,6-dichlorophenyl)-1-piperidinyl]methyl]-2-methyl-

Cat. No.: B3057579
CAS No.: 827014-96-0
M. Wt: 373.3 g/mol
InChI Key: QPTOYZFLRIPSAS-UHFFFAOYSA-N
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Description

1H-Indole, 3-[[4-(2,6-dichlorophenyl)-1-piperidinyl]methyl]-2-methyl- is a synthetic organic compound belonging to the indole class This compound features a distinct indole core, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Indole, 3-[[4-(2,6-dichlorophenyl)-1-piperidinyl]methyl]-2-methyl- typically involves several key steps:

  • Indole Formation: : This can be achieved through the Fischer indole synthesis, where phenylhydrazine and a ketone undergo an acid-catalyzed reaction to form the indole core.

  • Substitution Reactions: : The indole core is then functionalized with a 2-methyl group and a 3-alkyl group using suitable alkylating agents under basic conditions.

  • Piperidine Attachment: : A piperidine ring is introduced through nucleophilic substitution reactions, employing 4-(2,6-dichlorophenyl)-1-piperidine as a key reagent.

  • Final Assembly: : The final compound is formed by coupling the piperidine derivative with the functionalized indole core using transition metal catalysts, like palladium, to facilitate the reaction.

Industrial Production Methods

Large-scale production of this compound involves optimization of the synthetic routes to ensure high yield and purity. Key steps include:

  • Batch Reactions: : Carefully controlled batch reactions to achieve the desired product.

  • Catalysis: : Use of efficient catalysts to improve reaction rates and selectivity.

  • Purification: : Advanced purification techniques, such as column chromatography and recrystallization, to isolate the target compound.

Chemical Reactions Analysis

Types of Reactions

1H-Indole, 3-[[4-(2,6-dichlorophenyl)-1-piperidinyl]methyl]-2-methyl- undergoes several chemical reactions, including:

  • Oxidation: : Can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

  • Reduction: : Reduction reactions, using reducing agents like lithium aluminum hydride, can convert certain functional groups within the molecule.

  • Substitution: : Electrophilic substitution reactions are common, involving reagents like halogens and nitro compounds, leading to various substituted derivatives.

Reagents and Conditions

Common reagents include:

  • Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.

  • Reducing Agents: : Lithium aluminum hydride, sodium borohydride.

  • Catalysts: : Palladium, platinum.

  • Bases and Acids: : Sodium hydroxide, sulfuric acid.

Major Products Formed

Products vary based on the type of reaction and conditions but include:

  • Oxidized Derivatives: : Oxides and hydroxylated compounds.

  • Reduced Derivatives: : Compounds with reduced functional groups.

  • Substituted Derivatives: : Halogenated or nitrated indole derivatives.

Scientific Research Applications

1H-Indole, 3-[[4-(2,6-dichlorophenyl)-1-piperidinyl]methyl]-2-methyl- has diverse applications:

  • Chemistry: : Used as a building block in organic synthesis to create more complex molecules.

  • Biology: : Studied for its potential interactions with biological systems, including enzyme inhibition.

  • Industry: : Used in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways:

  • Molecular Targets: : May interact with enzymes, receptors, and other proteins.

  • Pathways Involved: : Inhibition of specific enzymes, modulation of receptor activity, affecting signal transduction pathways.

Comparison with Similar Compounds

Compared to other indole derivatives, 1H-Indole, 3-[[4-(2,6-dichlorophenyl)-1-piperidinyl]methyl]-2-methyl- stands out due to:

  • Unique Structural Features: : Combination of indole, piperidine, and dichlorophenyl groups.

  • Specific Applications: : Distinct uses in various scientific fields.

Similar Compounds

  • 1H-Indole, 3-ethyl-2-methyl-: : Lacks the piperidine and dichlorophenyl groups.

  • 1H-Indole, 3-[(1-piperidinyl)methyl]-2-methyl-: : Similar, but without the dichlorophenyl group.

  • 1H-Indole, 3-[(4-chlorophenyl)methyl]-2-methyl-: : Substituted with a chlorophenyl group instead of dichlorophenyl.

Each of these compounds has unique properties and applications, but 1H-Indole, 3-[[4-(2,6-dichlorophenyl)-1-piperidinyl]methyl]-2-methyl- is particularly noteworthy for its specific combination of functional groups and resulting properties.

Properties

IUPAC Name

3-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-2-methyl-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22Cl2N2/c1-14-17(16-5-2-3-8-20(16)24-14)13-25-11-9-15(10-12-25)21-18(22)6-4-7-19(21)23/h2-8,15,24H,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPTOYZFLRIPSAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)CN3CCC(CC3)C4=C(C=CC=C4Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50461788
Record name 1H-Indole, 3-[[4-(2,6-dichlorophenyl)-1-piperidinyl]methyl]-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50461788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

827014-96-0
Record name 1H-Indole, 3-[[4-(2,6-dichlorophenyl)-1-piperidinyl]methyl]-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50461788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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